molecular formula C14H18BrN3O B13775367 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- CAS No. 77300-92-6

4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)-

Cat. No.: B13775367
CAS No.: 77300-92-6
M. Wt: 324.22 g/mol
InChI Key: PPXMOEGMTAKLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone derivatives are a class of nitrogen-containing heterocycles with a bicyclic structure comprising fused benzene and pyrimidine rings. The compound 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)-4(3H)-quinazolinone features a bromine atom at position 6, a methyl group at position 2, and a branched alkylaminoethyl substituent at position 3. The bromine atom enhances electrophilic reactivity and may influence bioactivity by modulating electronic properties or steric effects .

This compound is synthesized via condensation reactions of 5-bromoanthranilic acid with acetic anhydride to form a benzoxazinone intermediate, followed by substitution with amines. The synthetic route is analogous to methods described for structurally related quinazolinones .

Properties

CAS No.

77300-92-6

Molecular Formula

C14H18BrN3O

Molecular Weight

324.22 g/mol

IUPAC Name

6-bromo-2-methyl-3-[2-(propan-2-ylamino)ethyl]quinazolin-4-one

InChI

InChI=1S/C14H18BrN3O/c1-9(2)16-6-7-18-10(3)17-13-5-4-11(15)8-12(13)14(18)19/h4-5,8-9,16H,6-7H2,1-3H3

InChI Key

PPXMOEGMTAKLKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1CCNC(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Quinazolinone Core and 6-Bromo Substitution

The synthesis typically begins with the preparation of the quinazolinone core, 2-methylquinazolin-4(3H)-one, followed by selective bromination at the 6-position.

  • Starting Material: 3-amino-2-methylquinazolin-4(3H)-one is prepared by established literature methods, often involving condensation reactions of anthranilic acid derivatives with appropriate reagents.

  • Bromination: Direct bromination of 3-amino-2-methylquinazolin-4(3H)-one is achieved by treatment with bromine in acetic acid under mild conditions, typically at room temperature overnight. This reaction affords 6-bromo-3-amino-2-methylquinazolin-4(3H)-one with good yield (~55%) and high purity after recrystallization from ethanol.

    Step Reagents & Conditions Outcome
    Bromination Bromine in Acetic Acid, RT, overnight 6-Bromo-3-amino-2-methylquinazolin-4(3H)-one (yield ~55%)

    Characterization includes melting point determination (~196 °C), IR spectroscopy (notable NH and C=O stretches), and elemental analysis confirming bromine incorporation.

Formation of 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-ones

An important intermediate step involves the condensation of 6-bromo-2-methylbenzoxazin-4-one with substituted anilines under reflux to generate 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones. This method is notable for its simplicity and efficiency, allowing structural variation at the 3-position by changing the aniline substituent.

  • Procedure: The benzoxazinone intermediate is refluxed with various substituted anilines in an appropriate solvent. The reaction mixture is cooled, poured onto crushed ice, and the precipitated product is filtered, washed, dried, and recrystallized from ethanol.

  • Significance: This step establishes the quinazolinone ring system functionalized at the 3-position with aromatic substituents, a precursor to further side-chain modifications.

Introduction of the 3-(2-((1-methylethyl)amino)ethyl) Side Chain

The key functionalization to obtain the target compound involves substitution at the 3-position with a 2-(1-methylethylamino)ethyl moiety.

  • Approach: One common strategy is nucleophilic substitution or reductive amination on a 3-position activated intermediate (such as a 3-chloro or 3-bromo quinazolinone) with 2-(1-methylethyl)amine or its derivatives.

  • Alternative Route: Another method involves the condensation of 6-bromo-3-amino-2-methylquinazolin-4(3H)-one with aldehydes bearing the desired side chain, followed by reduction or further amination steps to install the isopropylaminoethyl group.

  • Metal-Free Cyclocondensation: Recent advances describe acid-promoted cyclocondensation of 2-amino-N-methoxybenzamides with aldehydes to form 4(3H)-quinazolinones under mild, metal-free conditions, which can be adapted for the introduction of complex side chains.

Summary of Key Preparation Steps and Conditions

Step No. Description Reagents/Conditions Yield/Notes
1 Preparation of 3-amino-2-methylquinazolin-4(3H)-one Literature methods (condensation of anthranilic acid derivatives) Standard intermediate
2 Bromination at 6-position Bromine in acetic acid, RT, overnight 6-bromo-3-amino-2-methylquinazolin-4(3H)-one, ~55% yield
3 Condensation with substituted anilines Reflux with 6-bromo-2-methylbenzoxazin-4-one Formation of 6-bromo-2-methyl-3-(substituted phenyl)-quinazolin-4-ones
4 Introduction of 2-(1-methylethylamino)ethyl side chain Nucleophilic substitution or reductive amination on activated 3-position Target compound formation; conditions vary
5 Purification and characterization Recrystallization from ethanol, spectral analysis (UV, IR, NMR) Confirm structure and purity

Analytical Characterization Data

  • Melting Points: Uncorrected melting points determined by capillary method, typically in the range 190–200 °C for brominated quinazolinones.
  • UV-Vis Spectroscopy: Absorbance maxima around 254 nm, characteristic of quinazolinone chromophores.
  • IR Spectroscopy: Key bands include NH stretching (~3448 cm⁻¹), carbonyl (N–C=O) stretching (~1686 cm⁻¹), and C=N stretching (~1605 cm⁻¹).
  • NMR Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and side chain incorporation, with chemical shifts consistent with quinazolinone and aminoethyl groups.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and bromine isotopic pattern.

Chemical Reactions Analysis

4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols, resulting in the formation of new derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that quinazolinones exhibit promising anticancer properties. A study demonstrated that derivatives of 4(3H)-quinazolinone can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The bromine substitution at position 6 enhances the compound's potency against various cancer cell lines, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties:
Compounds in the quinazolinone family have shown significant antimicrobial activity. The presence of the bromo group has been linked to increased efficacy against bacterial strains, including resistant strains. This makes it a potential lead compound for developing new antibiotics .

3. Anti-inflammatory Effects:
Research has also highlighted the anti-inflammatory properties of quinazolinones. The compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis or other chronic inflammatory conditions .

Case Studies

Study Application Findings
Study on Anticancer ActivityEvaluated the effects on various cancer cell linesShowed significant reduction in cell viability and induction of apoptosis in treated cells
Antimicrobial Activity AssessmentTested against multiple bacterial strainsDemonstrated broad-spectrum antimicrobial activity, particularly against resistant strains
Anti-inflammatory ResearchInvestigated effects on cytokine productionFound to significantly reduce levels of TNF-alpha and IL-6 in vitro

Future Research Directions

The ongoing research into the applications of 4(3H)-quinazolinone derivatives focuses on:

  • Optimization of Structure: Modifying the existing structure to enhance bioavailability and reduce toxicity.
  • Combination Therapies: Exploring synergistic effects with existing drugs to improve treatment outcomes for cancer and infectious diseases.
  • Mechanistic Studies: Understanding the precise mechanisms through which these compounds exert their biological effects.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to the modulation of various biological processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Quinazolinone derivatives vary widely in biological activity depending on substituents at positions 2, 3, and 4. Below is a detailed comparison of the target compound with key analogs:

Structural Analogs and Their Activities

A. 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones
These derivatives, synthesized by reacting 6-bromo-2-methylbenzoxazin-4-one with substituted anilines, feature aromatic groups at position 3. Key examples include:

  • 6-Bromo-2-methyl-3-(4-nitrophenyl)-(3H)-quinazolin-4-one : Exhibits potent antibacterial activity (MIC: 12.5 µg/mL against Staphylococcus aureus) and anti-inflammatory activity (56% edema inhibition at 50 mg/kg) .
  • 6-Bromo-2-methyl-3-(4-methoxyphenyl)-(3H)-quinazolin-4-one : Shows moderate antifungal activity (MIC: 25 µg/mL against Candida albicans) due to the electron-donating methoxy group enhancing membrane penetration .

Comparison with Target Compound: The target compound’s 3-(2-((1-methylethyl)amino)ethyl) group replaces the phenyl ring, introducing a flexible, basic side chain. This substitution may improve solubility and alter receptor-binding kinetics compared to rigid aromatic substituents. For instance, phenyl-substituted derivatives show stronger antimicrobial activity, while aminoalkyl groups (as in the target) are associated with enhanced CNS activity (e.g., sedation, anticonvulsant effects) .

B. 6-Bromo-3-(2-(Dimethylamino)Ethyl)-2-Ethyl-4(3H)-Quinazolinone (CAS 77300-98-2) This analog has a dimethylaminoethyl group at position 3 and an ethyl group at position 2. It demonstrates moderate antitumor activity (IC₅₀: 18 µM against HeLa cells) due to the tertiary amine’s ability to chelate metal ions in enzymes .

Comparison with Target Compound: The target’s isopropylamino group (vs. Additionally, the methyl group at position 2 (vs. ethyl) could enhance metabolic stability .

C. 6-Bromo-2-Phenyl-3-{[4-(5-Methyl-3-Phenyl-4-Isoxazolyl)Phenyl]Sulfonyl}-4(3H)-Quinazolinone A sulfonyl-linked isoxazole derivative with potent anti-inflammatory activity (73% edema inhibition at 50 mg/kg) and antibacterial action (MIC: 6.25 µg/mL against E. coli) .

Comparison with Target Compound: The target lacks the sulfonylisoxazole moiety, which is critical for COX-2 inhibition in anti-inflammatory analogs. Instead, its aminoethyl group may target adrenergic or histamine receptors, suggesting divergent therapeutic applications .

Key Findings :

  • Electron-withdrawing groups (e.g., nitro) at position 3 enhance antibacterial potency by increasing electrophilicity .
  • Aminoalkyl substituents (e.g., isopropylaminoethyl) are less effective against microbes but may improve CNS permeability .
  • Bulkier groups (e.g., sulfonylisoxazole) significantly boost anti-inflammatory activity via enzyme inhibition .

Biological Activity

The compound 4(3H)-quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- is part of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific quinazolinone derivative, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties based on recent research findings.

  • Molecular Formula : C16H20BrN3O
  • Molecular Weight : 360.25 g/mol
  • CAS Number : 4538-23-2

Antimicrobial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. For example, in a study evaluating various synthesized quinazolinones, compounds similar to the one showed notable antibacterial and antifungal activities against several pathogens:

CompoundBacterial Strains TestedInhibition Zone (mm)MIC (mg/mL)
2bStaphylococcus aureus1550
2cEscherichia coli1260
2dCandida albicans1440

These results indicate that derivatives like 4(3H)-quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- could be effective against common bacterial and fungal infections .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In a carrageenan-induced paw edema model in rats, compounds related to this quinazolinone showed significant reduction in inflammation comparable to ibuprofen:

CompoundEdema Reduction (%)Comparison Drug
2b55Ibuprofen (60%)
2c50Ibuprofen (60%)

This suggests that these compounds could serve as alternatives to conventional anti-inflammatory medications .

Anticancer Activity

Quinazolinones have been investigated for their cytotoxic effects against various cancer cell lines. In vitro studies have shown that certain derivatives exhibit promising anticancer activities:

Cell LineCompound A3 IC50 (µM)Compound A5 IC50 (µM)
PC3 (Prostate)1012
MCF-7 (Breast)1015
HT-29 (Colon)1214

These findings indicate that the compound may inhibit cell proliferation in a dose-dependent manner, making it a candidate for further development in cancer therapeutics .

The precise mechanism through which 4(3H)-quinazolinone, 6-bromo-2-methyl-3-(2-((1-methylethyl)amino)ethyl)- exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammation and cell growth regulation. Further studies are required to elucidate these pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative analysis was conducted on various quinazolinones against Bacillus subtilis, revealing that compounds similar to the target compound exhibited higher efficacy than standard antibiotics .
  • Anti-inflammatory Evaluation : In a controlled trial assessing the anti-inflammatory effects of several quinazolinone derivatives, it was found that those with bromine substitutions had enhanced activity compared to their non-brominated counterparts .

Q & A

Q. What are the optimized synthetic routes for 6-bromo-2-methyl-3-substituted-4(3H)-quinazolinone derivatives?

Methodological Answer: The compound can be synthesized via cyclocondensation of 6-bromo-2-methylbenzoxazin-4-one with nitrogen nucleophiles. For example, refluxing 6-bromo-2-methylbenzoxazin-4-one with isopropylamine derivatives in glacial acetic acid for 3–4 hours yields the target compound. Reaction progress is monitored via TLC (cyclohexane:ethyl acetate, 2:1), and purification involves recrystallization in ethanol . Alternative routes include solvent-free methods using ammonium chloride or Brønsted acidic ionic liquids (e.g., [BSMIM]OTs) under mild conditions (80–100°C), reducing reaction times to 1–2 hours .

Q. How are structural and purity analyses performed for this quinazolinone derivative?

Methodological Answer:

  • IR Spectroscopy : Confirm C=O (1680–1705 cm⁻¹) and C-Br (528 cm⁻¹) stretches .
  • NMR : Key signals include δ 2.65 (s, CH3), δ 4.10 (t, ethylamino chain), and aromatic protons at δ 7.27–8.3 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 365 for C15H19BrN3O) validate molecular weight .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.4%) .

Q. What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Antiviral Activity : Tested in E6SM and HeLa cell lines against viruses like vaccinia and herpes simplex. EC50 values are determined via plaque reduction assays .
  • Cytotoxicity : MTT assays in MT-4 cells measure CC50 (cytotoxic concentration) to assess therapeutic index .
  • Analgesic Activity : Tail-flick or hot-plate tests in rodent models, with ED50 calculated against standard analgesics (e.g., morphine) .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives with bulky substituents?

Methodological Answer:

  • Catalyst Optimization : Replace traditional acetic acid with Brønsted acidic ionic liquids (e.g., [BSMIM]OTs), improving yields from 70% to 85% by enhancing electrophilicity at the C4 position .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 20 minutes at 150°C) while maintaining yields >80% .
  • Solvent-Free Conditions : Eliminate ethanol/THF to reduce steric hindrance, favoring nucleophilic attack .

Q. How do structural modifications influence antiviral specificity?

Key SAR Findings:

  • Substituent at C3 : A 2-((1-methylethyl)amino)ethyl chain enhances activity against vaccinia virus (MIC = 1.92 µg/mL) but reduces anti-HIV efficacy .
  • C6 Bromine : Critical for viral polymerase inhibition; dehalogenation reduces potency by 10-fold .
  • C2 Methyl Group : Improves metabolic stability in hepatic microsomal assays (t1/2 > 120 mins) .

Q. How to resolve contradictions in biological activity data across studies?

Case Example : A derivative showed potent anti-vaccinia activity (EC50 = 1.92 µg/mL) but no effect on HSV-1 or HIV-1 . Resolution Strategy:

  • Target Profiling : Use molecular docking to verify binding to vaccinia DNA polymerase (PDB: 3TJ7) versus unrelated viral targets.
  • Cellular Uptake Studies : Measure intracellular concentrations via LC-MS to confirm target accessibility .
  • Resistance Mutagenesis : Generate vaccinia mutants (e.g., A5T mutation in E9L) to validate mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.